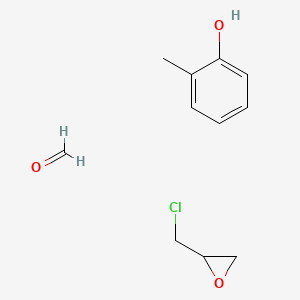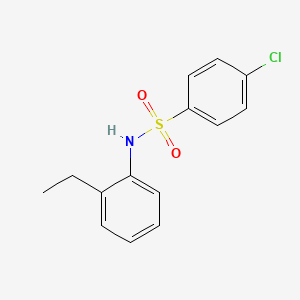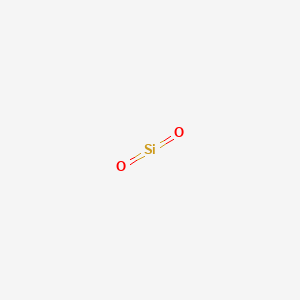
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, a class of organic compounds with the molecular formula C8H6N2. Quinazolines have a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. In this case, the quinazoline structure is modified with various functional groups, including a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and two keto groups (=O) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazoline core, with the additional functional groups contributing to its overall shape, polarity, and reactivity. The presence of the fluorophenyl group would likely make the compound somewhat polar, while the carboxylic acid group could allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the polarity of the solvent .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Stir the mixture for 30 minutes at room temperature.", "Step 4: Add sulfuric acid to the reaction mixture and heat under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes at room temperature.", "Step 6: Add sodium hydroxide to the reaction mixture and heat under reflux for 2 hours.", "Step 7: Cool the reaction mixture and add hydrogen peroxide. Stir the mixture for 30 minutes at room temperature.", "Step 8: Acidify the reaction mixture with hydrochloric acid and filter the precipitate.", "Step 9: Wash the precipitate with water and recrystallize from ethanol to obtain the desired product." ] } | |
CAS-Nummer |
687580-05-8 |
Produktname |
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
Molekularformel |
C15H9FN2O4 |
Molekulargewicht |
300.24 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O4/c16-9-2-4-10(5-3-9)18-13(19)11-6-1-8(14(20)21)7-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |
InChI-Schlüssel |
FZNWVGOEEMYTLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



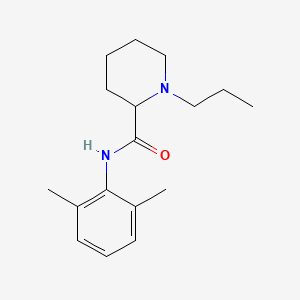
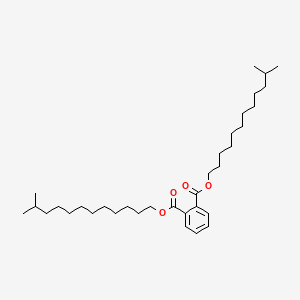
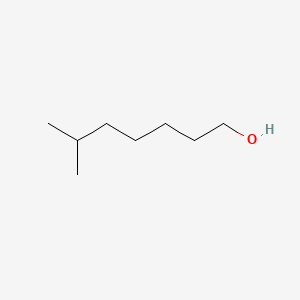
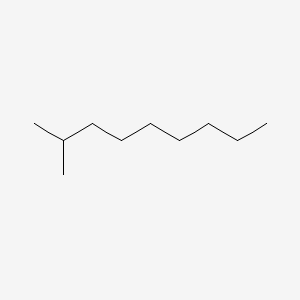
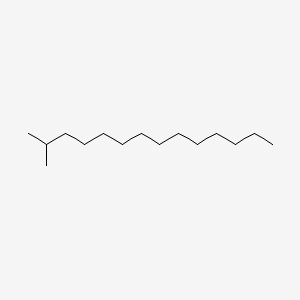

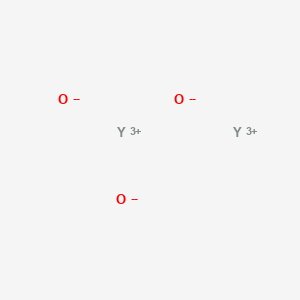
![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
